Boc-D-methionine sulfone

Catalog No.
S3331550
CAS No.
74086-45-6
M.F
C10H19NO6S
M. Wt
281.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-methionine sulfone

CAS Number

74086-45-6

Product Name

Boc-D-methionine sulfone

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid

Molecular Formula

C10H19NO6S

Molecular Weight

281.33 g/mol

InChI

InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

CPGDRHNBSOQFMF-SSDOTTSWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS(=O)(=O)C)C(=O)O

Boc-D-methionine sulfone is a derivative of the amino acid methionine, specifically featuring a sulfone group. Methionine itself is a sulfur-containing amino acid essential for various biological functions, including protein synthesis and methylation reactions. The sulfone form of methionine arises from the oxidation of methionine sulfoxide, which can occur through exposure to reactive oxygen species. The presence of the sulfone group significantly alters the chemical properties and biological activities of methionine, making Boc-D-methionine sulfone a compound of interest in both research and pharmaceutical applications.

There is no current information on the mechanism of action of Boc-D-methionine sulfone.

  • It might have similar reactivity to other sulfones, which can be susceptible to nucleophilic attack.
  • The Boc protecting group is generally stable under acidic and basic conditions but can be removed under specific conditions for further modification.

Enzyme Inhibition:

Boc-D-methionine sulfone acts as a competitive inhibitor of enzymes that require L-methionine as a substrate. This property makes it a valuable tool for studying the function and mechanisms of these enzymes. For example, researchers have used Boc-D-methionine sulfone to inhibit methionine aminopeptidase (MetAP)², an enzyme involved in protein synthesis. []

Protein-Protein Interactions:

Boc-D-methionine sulfone can also disrupt protein-protein interactions by mimicking the structure of the L-methionine side chain. This property allows researchers to investigate the role of specific protein-protein interactions in various biological processes. []

Drug Discovery:

Due to its ability to inhibit enzymes and disrupt protein-protein interactions, Boc-D-methionine sulfone has potential applications in drug discovery. Researchers can use it to identify new drug targets and develop novel therapeutic agents. []

Typical of sulfone compounds. These include:

  • Oxidation: Methionine can be oxidized to form methionine sulfoxide and further to methionine sulfone, typically through reactions with hydrogen peroxide or other oxidizing agents .
  • Reduction: The reverse reaction can occur under reducing conditions, where methionine sulfone can be converted back to methionine or methionine sulfoxide .
  • Nucleophilic Substitution: The sulfur atom in the sulfone group can act as a site for nucleophilic attack, allowing for further chemical modifications .

Boc-D-methionine sulfone exhibits unique biological activities due to its structural characteristics. Methionine residues are often involved in redox reactions within proteins, and their oxidation state can influence protein function. The oxidation of methionine to its sulfoxide or sulfone forms is implicated in cellular signaling and regulation processes. For example, the oxidation state of methionine can modulate enzyme activity and protein interactions, impacting cellular responses to oxidative stress . Additionally, the presence of the sulfone group may enhance the compound's stability and solubility in biological systems.

The synthesis of Boc-D-methionine sulfone typically involves several steps:

  • Protection: The amino group of methionine is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
  • Oxidation: The protected methionine is then oxidized using an appropriate oxidizing agent (such as hydrogen peroxide) to convert it into methionine sulfoxide.
  • Further Oxidation: Methionine sulfoxide is subsequently oxidized to form Boc-D-methionine sulfone.
  • Deprotection: Finally, the Boc protecting group can be removed when necessary for further applications.

These steps ensure that the compound retains its desired functional groups while minimizing side reactions .

Boc-D-methionine sulfone has several applications across various fields:

  • Peptide Synthesis: It is utilized in solid-phase peptide synthesis due to its ability to improve yield and purity by reducing aggregation during synthesis .
  • Biological Research: Researchers study its role in redox biology and oxidative stress responses, particularly concerning aging and degenerative diseases .
  • Pharmaceutical Development: Its unique properties make it a candidate for drug development aimed at modulating protein functions related to oxidative stress.

Studies on Boc-D-methionine sulfone often focus on its interactions with proteins and enzymes involved in redox reactions. For instance, research has shown that methionine oxidation products can modulate enzyme activity, affecting metabolic pathways related to cellular stress responses . Interaction studies also explore how Boc-D-methionine sulfone influences the structure and dynamics of proteins, potentially leading to insights into disease mechanisms linked to oxidative damage.

Boc-D-methionine sulfone shares structural similarities with other sulfur-containing compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
MethionineContains a thioether groupPrecursor for cysteine; essential amino acid
Methionine SulfoxideContains a sulfoxide groupExists as two diastereomers; reversible oxidation
CysteineContains a thiol groupInvolved in disulfide bond formation
N-acetylmethionineAcetylated form of methionineUsed in studies of methylation pathways

Boc-D-methionine sulfone is unique due to its specific protective group (Boc) and its fully oxidized state (sulfone), which distinguishes it from other similar compounds that may exhibit different reactivity profiles or biological functions. Its role in peptide synthesis and potential therapeutic applications further highlight its significance within this class of compounds .

XLogP3

0.3

Sequence

X

Dates

Modify: 2023-08-19

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